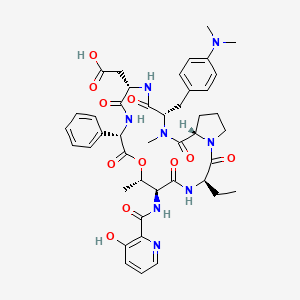
Vernamycin C
Beschreibung
Vernamycin C is a member of the streptogramin family of antibiotics, a class of cyclic peptides produced by Streptomyces species. Streptogramins are divided into two subgroups: Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides). This compound likely shares structural and functional similarities with other streptogramins, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are notable for their synergistic activity when Group A and B components are combined, enhancing bactericidal effects against gram-positive pathogens .
Eigenschaften
CAS-Nummer |
14014-70-1 |
|---|---|
Molekularformel |
C43H52N8O11 |
Molekulargewicht |
856.934 |
IUPAC-Name |
2-[(3R,6S,7S,10S,13S,16S,19S)-16-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-6-[(3-hydroxypyridine-2-carbonyl)amino]-7,17-dimethyl-2,5,9,12,15,18-hexaoxo-10-phenyl-8-oxa-1,4,11,14,17-pentazabicyclo[17.3.0]docosan-13-yl]acetic acid |
InChI |
InChI=1S/C43H52N8O11/c1-6-28-41(59)51-21-11-14-30(51)42(60)50(5)31(22-25-16-18-27(19-17-25)49(3)4)38(56)46-29(23-33(53)54)37(55)48-35(26-12-8-7-9-13-26)43(61)62-24(2)34(39(57)45-28)47-40(58)36-32(52)15-10-20-44-36/h7-10,12-13,15-20,24,28-31,34-35,52H,6,11,14,21-23H2,1-5H3,(H,45,57)(H,46,56)(H,47,58)(H,48,55)(H,53,54)/t24-,28+,29-,30-,31-,34-,35-/m0/s1 |
InChI-Schlüssel |
PCRZFPGJPKPMQB-LNQSXZRDSA-N |
SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C=CC=N3)O)C)C4=CC=CC=C4)CC(=O)O)CC5=CC=C(C=C5)N(C)C)C |
Synonyme |
vernamycin C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Streptogramins
Vernamycin C is closely related to Vernamycin B and streptogramin A/B complexes. Key comparisons include:
| Property | This compound (inferred) | Streptogramin A (e.g., Dalfopristin) | Streptogramin B (e.g., Quinupristin) |
|---|---|---|---|
| Chemical Class | Cyclic peptide | Polyunsaturated macrolactone | Cyclic hexadepsipeptide |
| Mechanism | Binds 50S subunit | Inhibits peptide bond formation (early) | Blocks polypeptide elongation (late) |
| Synergy | Likely synergistic with B | Synergistic with Group B components | Synergistic with Group A components |
| Resistance Induction | Limited data | Induces methylase enzymes (erm genes) | Induces acetyltransferases (vat genes) |
Key Findings :
- This suggests Vernamycin components may have unique enzyme-induction profiles compared to other streptogramins.
- Streptogramin combinations (e.g., quinupristin/dalfopristin) are clinically used against vancomycin-resistant Enterococcus faecium (VRE), highlighting the therapeutic relevance of synergistic streptogramins .
Comparison with Other Macrocyclic Antibiotics
This compound differs mechanistically from non-streptogramin macrocyclic antibiotics:
| Compound | Class | Primary Target | Key Functional Difference |
|---|---|---|---|
| This compound | Streptogramin | 50S ribosomal subunit | Synergistic protein synthesis inhibition |
| Bacitracin A | Cyclic peptide | Cell wall (lipid carrier) | Disrupts peptidoglycan synthesis |
| Polymyxin B | Lipopeptide | Bacterial membrane | Destabilizes membrane integrity |
| Telavancin | Glycopeptide derivative | Cell wall (D-Ala-D-Ala) | Dual mechanism: inhibits wall synthesis & disrupts membrane |
Key Findings :
- Compared to glycopeptides like vancomycin, this compound lacks activity against gram-negative bacteria due to ribosomal targeting specificity .
Enzyme Induction and Resistance Profiles
Vernamycin components exhibit distinct enzyme-induction behaviors:
- Vernamycin B increases production of constitutive enzymes in A.
- Streptogramin A components (e.g., dalfopristin) are more prone to resistance via erm-mediated methylation of ribosomal RNA, whereas Group B components face resistance through vat-mediated acetylation .
Contradictions :
Q & A
Q. How can researchers ensure reproducibility in this compound’s metabolite identification studies using untargeted metabolomics?
- Methodological Answer: Standardize sample preparation (e.g., quenching, extraction solvents) to minimize variability. Use high-resolution mass spectrometry (HRMS) with dual chromatography (HILIC/RP) for broad metabolite coverage. Validate annotations with authentic standards and public databases (e.g., GNPS) .
Key Methodological Considerations
- Data Reliability : Report instrument precision (e.g., ±0.1% for HPLC) and biological replicates (n ≥3). Address outliers using Grubbs’ test or robust statistical methods .
- Ethical Reproducibility : Share raw data in repositories (e.g., Zenodo) with DOI links and detailed protocols (e.g., protocols.io ) to comply with FAIR principles .
- Contradiction Resolution : Engage in peer discussions or preprint feedback to identify overlooked variables (e.g., strain heterogeneity, assay temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


